N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its antimycobacterial properties . The structure of this compound includes an imidazo[2,1-b]thiazole moiety, which is a fused heterocyclic ring system, and a benzo[c][1,2,5]thiadiazole moiety, which is another fused ring system containing nitrogen and sulfur atoms.
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells. The inhibition of this enzyme can lead to the disruption of several essential metabolic processes in the bacteria, making it a promising target for antimycobacterial agents .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This binding inhibits the normal function of the enzyme, disrupting the synthesis of coenzyme A. The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation .
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A. Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and the synthesis and oxidation of fatty acids. By inhibiting the production of coenzyme A, the compound disrupts these pathways, leading to a decrease in energy production and other downstream effects .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted using in silico ADMET tools . These predictions suggest that the compound has suitable properties for further biological evaluations. Detailed studies on the compound’s pharmacokinetics, including its bioavailability, are still needed .
Result of Action
The compound has shown significant in vitro antitubercular activity. For instance, one derivative of the compound displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . Furthermore, no acute cellular toxicity was observed towards the MRC-5 lung fibroblast cell line .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide are largely derived from its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, contributing to its biochemical activity
Cellular Effects
The cellular effects of this compound are complex and multifaceted. The compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with various substituted benzaldehydes under acidic conditions to form the imidazo[2,1-b]thiazole core . This intermediate is then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid or its derivatives under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance yield and reduce reaction times . The use of catalysts and solvent-free conditions can also be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols .
Scientific Research Applications
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar biological activities.
Benzo[c][1,2,5]thiadiazole derivatives: These compounds contain the benzo[c][1,2,5]thiadiazole moiety and are known for their electronic properties.
Uniqueness
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its dual heterocyclic structure, which imparts a combination of biological and electronic properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5OS2/c24-17(11-5-6-14-15(9-11)22-26-21-14)19-13-4-2-1-3-12(13)16-10-23-7-8-25-18(23)20-16/h1-10H,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNULUGBIJDHHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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